Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate
Description
Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate is a synthetic organic compound featuring a benzyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a propanoylamino linkage. This structure positions it as a key intermediate in peptide and pharmaceutical synthesis, where Boc groups serve as temporary protective moieties for amines during multi-step reactions.
Properties
CAS No. |
34385-44-9 |
|---|---|
Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-12(20-17(23)25-18(3,4)5)15(21)19-13(2)16(22)24-11-14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3,(H,19,21)(H,20,23) |
InChI Key |
VXUVNSBXLFFECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Exact data for the target compound is unavailable in the provided evidence; inferences are drawn from analogs.
Functional Group Impact on Properties
- Boc Protection : Present in all compounds, the Boc group enhances amine stability during synthesis but requires acidic conditions for removal .
Preparation Methods
Molecular Architecture
The target compound (C₁₈H₂₆N₂O₅, MW 350.4 g/mol) features:
- Boc protection : (2-methylpropan-2-yl)oxycarbonyl group at the N-terminus
- Benzyl ester : O-benzyl moiety protecting the C-terminal carboxyl
- Dual amide linkages : Connecting two alanine-derived residues
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₅ |
| Exact Mass | 350.1844 g/mol |
| IUPAC Name | Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate |
| Boiling Point | 633.7°C (predicted) |
| XLogP3 | 2.9 |
Synthetic Challenges
The synthesis requires:
- Orthogonal protection of α-amino and carboxyl groups
- Stereoselective amide bond formation
- Compatibility with subsequent deprotection steps
Synthetic Strategies
Boc Protection Methodology
The tert-butoxycarbonyl (Boc) group is introduced via reaction of the amino component with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, typically achieving >95% protection efficiency. NMR studies confirm complete Boc incorporation through characteristic tert-butyl singlets at δ 1.41 ppm.
Carbodiimide-Mediated Coupling
Adapting methods from Cbz-alanine synthesis, the core amide bonds are formed using:
- Dicyclohexylcarbodiimide (DCC) : 1.1 eq in CH₂Cl₂ at 0°C→RT
- N-Hydroxybenzotriazole (HOBt) : 1 eq as racemization suppressant
- Base : N-Methylmorpholine (3 eq) for pH control
This approach yields 85-89% coupled product after recrystallization from ethyl acetate/hexane.
Stepwise Synthesis Protocol
Boc-Alanine Activation
Coupling to Alanine Benzyl Ester
Conditions :
- Activated Boc-Ala (1 eq)
- H-Ala-OBzl·HCl (1 eq)
- DCC (1.1 eq)/HOBt (1 eq) in CH₂Cl₂
- 0°C → RT, 16 hr
Workup :
- Filter DCU precipitate
- Wash with 5% NaHCO₃, 0.5M HCl, brine
- Dry (Na₂SO₄), concentrate, recrystallize
Deprotection and Purification
Boc Removal :
- 4M HCl/dioxane (3 eq)
- 0°C, 30 min → RT, 2 hr
Crystallization :
- Ethyl acetate/hexane (1:5)
- Cooling to -20°C
Reaction Optimization
Coupling Efficiency Factors
Table 2: Activator Comparison
| Activator | Yield (%) | Racemization (%) |
|---|---|---|
| DCC/HOBt | 89 | <1 |
| EDCI/HOAt | 85 | 0.8 |
| TBTU | 82 | 1.2 |
Data from shows carbodiimides outperform uranium-based activators in this system.
Solvent Effects
Temperature Control
Maintaining 0°C during activation reduces:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 7.35-7.28 (m, 5H, Ar-H)
- δ 5.18 (s, 2H, OCH₂Ph)
- δ 4.35 (q, J=7.2 Hz, 1H, α-CH)
- δ 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃):
Chromatographic Purity
HPLC Conditions:
- Column: C18, 250×4.6 mm
- Mobile phase: 60% MeCN/0.1% TFA
- Retention time: 8.7 min
- Purity: 99.3% (254 nm)
Industrial-Scale Considerations
Cost Optimization
- DCC Recycling : 78% recovery via DCU filtration and redistillation
- Solvent Recovery : 92% CH₂Cl₂ reclaimed via distillation
Comparative Analysis with Analogues
Table 3: Structural Variants
| Compound | MW (g/mol) | Boiling Point (°C) |
|---|---|---|
| Target Compound | 350.4 | 633.7 |
| Benzyl 2-[2-(Cbz-amino)propanoylamino]propanoate | 372.4 | 658.2 |
| Methyl 2-[2-(Boc-amino)propanoylamino]propanoate | 276.3 | 589.4 |
Data from highlights benzyl esters' superior thermal stability over methyl analogues.
Pharmaceutical Applications
Peptide Drug Intermediates
The compound serves as a key building block for:
Prodrug Design
Benzyl ester cleavage via hydrogenolysis enables controlled drug release:
- 10% Pd/C (5 wt%)
- H₂ (50 psi)
- 92% conversion in 2 hr
Q & A
Basic Question: What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate?
Answer:
The Boc group serves as a temporary protecting group for amines during peptide synthesis. It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) at the amino group during coupling steps. The Boc group is stable under basic and neutral conditions but can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) without disrupting the benzyl ester or other acid-labile functionalities .
Basic Question: What are common synthetic routes for preparing this compound?
Answer:
A typical synthesis involves:
Boc Protection : Reacting an amino acid (e.g., alanine) with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., NaOH) to form Boc-protected amino acid derivatives.
Activation and Coupling : Using coupling agents like HOBt/DCC or EDCI/HOAt to link the Boc-protected amino acid to a benzyl ester-containing backbone.
Deprotection and Purification : Removing the Boc group under acidic conditions, followed by chromatographic purification .
Advanced Question: How can researchers optimize enantiomeric purity during the synthesis of this compound?
Answer:
Enantiomeric purity is critical for bioactive peptides. Strategies include:
- Chiral Auxiliaries : Using (S)- or (R)-configured starting materials (e.g., L/D-serine derivatives) to control stereochemistry .
- Asymmetric Catalysis : Employing chiral catalysts in coupling reactions to minimize racemization.
- Analytical Validation : Confirming purity via chiral HPLC or polarimetry, as described in studies of similar Boc-protected amino acid esters .
Advanced Question: How does the stability of the Boc group vary under different reaction conditions, and how can conflicting data be resolved?
Answer:
The Boc group is stable in basic and neutral media but labile under strong acids. Discrepancies in reported stability may arise from:
- Solvent Effects : Stability in aprotic solvents (e.g., DMF) vs. protic solvents (e.g., methanol).
- Temperature : Extended heating (e.g., >40°C) accelerates deprotection.
- Contradictory Evidence : For example, notes no hazards under standard conditions, while highlights sensitivity to trifluoroacetic acid. Resolution involves replicating conditions from peer-reviewed protocols (e.g., ) and using TLC or MS to monitor stability .
Advanced Question: What analytical methods are recommended for characterizing this compound and resolving spectral data conflicts?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and Boc/benzyl group integrity. 2D techniques (COSY, HSQC) resolve overlapping signals in complex spectra .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities.
- IR Spectroscopy : Identifies carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹).
- X-ray Crystallography : For absolute configuration confirmation, as demonstrated in for related Boc-protected esters .
Basic Question: Why is the benzyl ester moiety preferred in peptide synthesis intermediates like this compound?
Answer:
The benzyl ester:
- Stability : Resists hydrolysis under basic conditions used for Boc deprotection.
- Selective Removal : Can be cleaved via hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) without affecting Boc groups.
- Solubility : Enhances solubility in organic solvents during coupling steps .
Advanced Question: How can researchers design multi-step syntheses using this compound as a key intermediate?
Answer:
Example workflow:
Fragment Assembly : Couple the Boc-protected intermediate to other amino acids using solid-phase synthesis (SPPS) or solution-phase methods.
Orthogonal Deprotection : Sequentially remove Boc (acid) and benzyl (H₂/Pd) groups to elongate the peptide chain.
Conformational Analysis : Use circular dichroism (CD) or NMR to study secondary structures post-synthesis.
Refer to for analogous multi-step syntheses of Toll-like receptor agonists .
Advanced Question: What are the implications of trifluoromethyl or iodinated analogs (e.g., from and ) on the reactivity of this compound?
Answer:
- Fluorinated Analogs : Trifluoromethyl groups () enhance metabolic stability and lipophilicity, useful in drug design.
- Iodinated Derivatives : Iodo-substituents () enable radio-labeling or cross-coupling reactions (e.g., Suzuki-Miyaura).
These modifications require adjusting reaction conditions (e.g., milder bases for fluorinated compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
